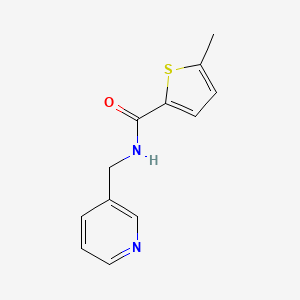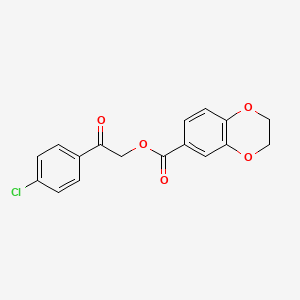
5-methyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide is a chemical compound that falls within a class of compounds with potential biological activities. The structure suggests interactions with biological systems, making it a candidate for further chemical and pharmacological studies. The interest in thiophene and pyridine derivatives stems from their diverse biological activities and their utility in medicinal chemistry as building blocks for the synthesis of drug-like molecules.
Synthesis Analysis
The synthesis of similar compounds typically involves multistep reactions, starting from readily available thiophene and pyridine derivatives. A common approach for synthesizing such compounds involves the alkylation of amino-substituted pyridines followed by condensation with thiosemicarbazide to yield thiosemicarbazones. These can then undergo further functionalization to introduce the desired alkyl groups (Liu et al., 1996). Suzuki cross-coupling reactions are another method for introducing aryl groups into thiophene carboxamides, showcasing the versatility of synthetic strategies for these compounds (Ahmad et al., 2021).
Molecular Structure Analysis
The molecular structure of thiophene carboxamide derivatives is characterized by X-ray crystallography, revealing the spatial arrangement of atoms and the presence of hydrogen bond interactions, which are critical for the compound's stability and reactivity. These studies provide insight into the conformational preferences and the potential for intermolecular interactions, which are important for understanding the compound's behavior in biological systems (Prabhuswamy et al., 2016).
Chemical Reactions and Properties
Thiophene carboxamides undergo various chemical reactions, including N-oxidation, rearrangement, and condensation, to yield a diverse array of functionalized derivatives. These reactions expand the utility of thiophene carboxamides in synthetic chemistry, allowing for the targeted synthesis of compounds with specific biological activities. The reactivity of the thiophene and pyridine rings, along with the functional groups attached to them, dictate the chemical behavior of these compounds (Liu et al., 1996).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to modulate the activity of hiv-1 regulatory factors, tat and rev .
Mode of Action
Related compounds have been shown to reduce the expression of hiv-1 gag and env and alter the accumulation of viral rnas, as well as dramatically decrease tat and rev levels . This suggests that 5-methyl-N-(3-pyridinylmethyl)-2-thiophenecarboxamide may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been found to impact hiv-1 rna processing , suggesting that this compound may also influence similar pathways.
Result of Action
Related compounds have been shown to suppress hiv-1 gene expression by preventing the accumulation of the regulatory factors tat and rev . This suggests that this compound may have similar effects.
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
5-methyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-4-5-11(16-9)12(15)14-8-10-3-2-6-13-7-10/h2-7H,8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSZCODSMKJKSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5731859.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)



![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5731897.png)

![5-acryloyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5731922.png)
![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)